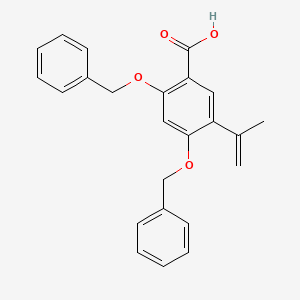

2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid

Description

The exact mass of the compound this compound is 374.15180918 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14H,1,15-16H2,2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADYYKPUHQGBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211399 | |

| Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912545-09-6 | |

| Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912545-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Bis Benzyloxy 5 Isopropenylbenzoic Acid

Direct Synthesis Routes and Optimization Strategies for 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid

The direct synthesis of this compound is primarily achieved through the hydrolysis of its corresponding methyl ester precursor. The optimization of this process and the multi-step synthesis of the precursor framework are crucial for obtaining the target molecule efficiently.

The final step in the synthesis of this compound typically involves the saponification of its methyl ester, methyl 2,4-bis(benzyloxy)-5-isopropenylbenzoate. This hydrolysis is a standard procedure in organic synthesis, generally proceeding with high yield under basic conditions.

The reaction is typically carried out by treating the methyl ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The mixture is heated to reflux to ensure the completion of the reaction. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The resulting aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water to remove any inorganic salts, and dried.

| Reaction Step | Reagents and Conditions | Purpose |

| Saponification | Methyl 2,4-bis(benzyloxy)-5-isopropenylbenzoate, NaOH or KOH, Methanol/Water | Hydrolysis of the methyl ester to the carboxylate salt. |

| Acidification | HCl or H₂SO₄ | Protonation of the carboxylate to yield the carboxylic acid. |

| Isolation | Filtration, Washing, Drying | Purification of the final product. |

The synthesis of the methyl 2,4-bis(benzyloxy)-5-isopropenylbenzoate precursor is a multi-step process that begins with simpler, commercially available starting materials. A plausible synthetic route is outlined below:

Carboxylation of Resorcinol (B1680541): The synthesis can commence with the Kolbe-Schmitt reaction of resorcinol to produce 2,4-dihydroxybenzoic acid. wikipedia.orgchemicalbook.comgoogle.comgoogle.com

Esterification: The resulting dihydroxybenzoic acid is then esterified to its methyl ester, methyl 2,4-dihydroxybenzoate (B8728270), typically by reaction with methanol in the presence of an acid catalyst.

Friedel-Crafts Acylation: A key step is the introduction of an acetyl group at the 5-position of the benzene (B151609) ring through a Friedel-Crafts acylation of methyl 2,4-dihydroxybenzoate to yield methyl 5-acetyl-2,4-dihydroxybenzoate. youtube.comsemanticscholar.orgkhanacademy.orgyoutube.comnih.gov

Formation of the Isopropenyl Group: The isopropenyl moiety can be introduced via a Wittig reaction on the acetyl group of methyl 5-acetyl-2,4-dihydroxybenzoate. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane. Alternatively, a Grignard reaction with a methylmagnesium halide followed by dehydration of the resulting tertiary alcohol can also yield the isopropenyl group. masterorganicchemistry.comresearchgate.netdoi.org

Benzylation: The final step in the precursor synthesis is the protection of the two hydroxyl groups as benzyl (B1604629) ethers. This is achieved by reacting the dihydroxy compound with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF. nih.gov

Strategic Use as a Key Synthetic Intermediate

The carboxylic acid functionality and the protected hydroxyl groups make this compound a valuable intermediate for the synthesis of more complex molecules, including amides and heterocyclic systems.

The carboxylic acid group of this compound can be activated to facilitate amide bond formation. A common and mild activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.comresearchgate.net The reaction proceeds by the initial formation of a highly reactive acyl-imidazolide intermediate. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide, with the imidazole (B134444) being released as a byproduct.

The use of CDI is advantageous as the reaction conditions are generally mild, and the byproducts are easily removed. However, the steric hindrance around the carboxylic acid, due to the ortho-benzyloxy group, might influence the reaction rate and require optimized conditions for efficient coupling, especially with bulky amines. chimia.chrsc.org

| Reagent | Role | Advantages |

| 1,1'-Carbonyldiimidazole (CDI) | Carboxylic acid activating agent | Mild reaction conditions, easy removal of byproducts. |

While specific examples of the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented, its structure suggests potential applications. Substituted benzoic acids are known precursors for various heterocyclic scaffolds.

For instance, through intramolecular cyclization reactions, it could potentially serve as a building block for chromone (B188151) or benzoxazine (B1645224) derivatives. The synthesis of chromones can be achieved from o-hydroxyaryl ketones, which could be accessed from the target benzoic acid. researchgate.netijmrset.commdpi.comijrpc.comnih.gov Similarly, benzoxazines can be synthesized from phenols, amines, and formaldehyde, and the structural features of our target molecule could be adapted for such syntheses. researchgate.netgoogle.comresearchgate.netmdpi.comrsc.org The isopropenyl group could also participate in various cycloaddition or cross-coupling reactions to build more complex molecular architectures.

Chemical Reactivity and Development of Novel Analogs of 2,4 Bis Benzyloxy 5 Isopropenylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a wide array of derivatives through well-established organic transformations.

The carboxylic acid functionality of 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid can be readily converted to esters and amides, enabling the creation of various conjugates. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. researchgate.net However, for more sterically hindered alcohols or sensitive substrates, milder methods utilizing coupling agents are preferable. acs.orgresearchgate.netorganic-chemistry.org

Similarly, amidation can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents can be utilized for this purpose, facilitating the formation of the amide bond under mild conditions. ibs.re.krrsc.orgnih.govlookchemmall.comresearchgate.net The choice of the amine component can be varied extensively to introduce different functionalities, leading to a diverse range of amide conjugates. The steric hindrance posed by the ortho-benzyloxy group may influence the reaction rates, potentially requiring optimized conditions or more potent coupling agents for efficient conversion. rsc.org

Table 1: Representative Coupling Agents for Esterification and Amidation

| Reaction Type | Coupling Agent | Typical Conditions |

| Esterification | Dicyclohexylcarbodiimide (DCC) | Alcohol, DMAP (catalyst), CH₂Cl₂ |

| HOBt/EDC | Alcohol, DMAP (catalyst), DMF | |

| Amidation | HBTU | Amine, DIPEA, DMF |

| PyBOP | Amine, DIPEA, CH₂Cl₂ | |

| TiCl₄ | Amine, Pyridine, CH₂Cl₂ | |

| TiF₄ | Amine, Toluene, Reflux |

This table is illustrative and specific conditions would need to be optimized for this compound.

The carboxylic acid can be selectively reduced to a primary alcohol. This transformation requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). However, given the presence of a reducible alkene (the isopropenyl group), chemoselectivity is a key consideration. Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are often effective for the selective reduction of carboxylic acids in the presence of other functional groups like alkenes and esters. harvard.edu An alternative mild and chemoselective method involves the in-situ formation of hydroxybenzotriazolyl esters followed by reduction with sodium borohydride, which has been shown to leave functional groups like halides, nitriles, and esters unaffected. uq.edu.au This approach would likely preserve the isopropenyl and benzyloxy groups of the parent molecule.

Other functional group interconversions of the carboxylic acid are also feasible. For instance, it can be converted to an acyl halide, which is a highly reactive intermediate for the synthesis of esters, amides, and other acyl derivatives.

Transformations Involving the Isopropenyl Group

The isopropenyl substituent provides a reactive handle for modifications through addition reactions and saturation.

The double bond of the isopropenyl group is susceptible to electrophilic addition. libretexts.org For example, reaction with hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen would add to the terminal carbon of the double bond, and the halide to the more substituted carbon, which is also a benzylic position, leading to a tertiary benzylic halide.

Radical additions to the isopropenyl group are also possible and would proceed with anti-Markovnikov regioselectivity. A notable example is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond in the presence of a radical initiator. wikipedia.orgacsgcipr.orgyoutube.commdpi.com This reaction is highly efficient and would result in the sulfur atom being attached to the terminal carbon of the former double bond.

Table 2: Potential Addition Reactions to the Isopropenyl Group

| Reaction Type | Reagent | Expected Product Regiochemistry |

| Electrophilic Addition | HBr | Markovnikov (Br at tertiary carbon) |

| H₂O / H⁺ | Markovnikov (OH at tertiary carbon) | |

| Radical Addition | HBr / Peroxides | Anti-Markovnikov (Br at primary carbon) |

| R-SH / Initiator | Anti-Markovnikov (SR at primary carbon) |

Catalytic hydrogenation can be employed to reduce the isopropenyl group to an isopropyl group. This transformation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst. pearson.com A key consideration in the hydrogenation of this compound is the potential for simultaneous cleavage of the benzyl (B1604629) ethers (hydrogenolysis). organic-chemistry.org

Selective hydrogenation of the alkene in the presence of benzyl ethers can often be achieved under specific conditions. For instance, using Lindlar's catalyst has been shown to selectively hydrogenate alkenes without affecting benzyl ethers. nih.gov Another approach involves using in-situ generated hydrogen from NaBH₄ and acetic acid in the presence of Pd/C, which has been reported to be chemoselective for alkenes over O- and N-benzyl groups. researchgate.net Conversely, if removal of the benzyl protecting groups is desired, harsher hydrogenation conditions (e.g., higher pressure, different catalyst) can be employed to effect both reduction of the isopropenyl group and debenzylation. The addition of chloride salts to the reaction mixture has been shown to provide excellent selectivity for debenzylation in the presence of an aryl chloride, a principle that could be adapted to control selectivity. researchgate.net

The hydrogenation of the isopropenyl group creates a new stereocenter if the adjacent aromatic ring is appropriately substituted. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and the existing stereochemistry of the molecule. rsc.orgreddit.comyoutube.com For prochiral alkenes, the use of chiral catalysts can induce enantioselectivity. In the context of this compound, hydrogenation of the isopropenyl group would lead to a racemic mixture of the corresponding isopropyl analog unless a chiral catalyst is employed. The two faces of the double bond may present different steric environments, potentially leading to some degree of diastereoselectivity if another stereocenter is present in a modified version of the molecule. youtube.comyoutube.com

Modifications to the Benzyloxy Substituents and Aromatic Core

The benzyloxy groups serve as protecting groups for the phenolic hydroxyls and their removal or modification can lead to new analogs. As mentioned, catalytic hydrogenolysis is a common method for the cleavage of benzyl ethers to yield the corresponding phenols. organic-chemistry.orgnih.gov This deprotection would unmask the phenolic hydroxyl groups, which could then be further functionalized, for example, by alkylation or acylation. Other methods for benzyl ether cleavage include the use of strong acids or oxidizing agents, although these conditions might not be compatible with the other functional groups in the molecule. proquest.comsemanticscholar.org

Direct functionalization of the aromatic core of this compound is challenging due to the presence of multiple substituents that direct electrophilic aromatic substitution. The existing substitution pattern would need to be considered to predict the regiochemical outcome of any further substitution reactions. However, modern cross-coupling reactions could potentially be employed if one of the aromatic protons were to be replaced by a halide or a triflate, opening up possibilities for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Design and Synthesis of Structurally Modified Derivatives for Specific Academic Inquiries

The rational design of derivatives of this compound for academic research primarily involves modifications at three key positions: the isopropenyl group, the carboxylic acid moiety, and the benzyloxy groups. These modifications aim to investigate structure-activity relationships (SAR), develop molecular probes, and explore novel chemical space.

A significant body of research focuses on the derivatization of the analogous 2,4-dihydroxybenzoic acid scaffold, providing valuable insights into potential synthetic strategies. For instance, studies on various 2,4-dihydroxybenzoic acid derivatives have demonstrated that modifications of the hydroxyl and carboxylic acid groups can significantly impact their biological activities.

One common approach involves the esterification or amidation of the carboxylic acid group. This can be achieved through standard coupling reactions, such as those employing carbodiimides or other activating agents, to introduce a variety of functional groups. These modifications are often pursued to enhance cell permeability or to introduce reporter tags for biological assays.

Modification of the alkenyl substituent at the 5-position represents another key strategy. While specific examples for the isopropenyl group on this particular scaffold are scarce in the literature, general organic synthesis methodologies offer viable routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for introducing a diverse range of substituents at this position, starting from a halogenated precursor. For example, a 5-bromo-2,4-bis(benzyloxy)benzoic acid derivative could serve as a versatile intermediate for the synthesis of a library of analogs with different alkenyl or aryl groups at the 5-position.

Furthermore, the concept of bioisosteric replacement can be applied to the isopropenyl group to explore the impact of steric and electronic properties on biological activity. Bioisosteres are chemical substituents with similar physical or chemical properties that can produce broadly similar biological effects. The replacement of the isopropenyl group with other small alkyl groups, cycloalkyl moieties, or even heterocyclic rings can lead to the discovery of analogs with improved pharmacological profiles.

The following table summarizes hypothetical structural modifications and the corresponding synthetic strategies that could be employed in the design of novel analogs of this compound for academic research.

| Modification Site | Proposed Structural Change | Potential Synthetic Strategy | Rationale for Modification |

| Carboxylic Acid | Esterification with various alcohols | Fischer esterification or carbodiimide-mediated coupling | Improve cell permeability, prodrug design |

| Carboxylic Acid | Amidation with various amines | Activated ester method or coupling reagents (e.g., HATU) | Introduce new interaction points, create chemical probes |

| Isopropenyl Group | Replacement with other alkyl/aryl groups | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) from a 5-halo precursor | Explore steric and electronic requirements for activity (SAR) |

| Isopropenyl Group | Bioisosteric replacement (e.g., cyclopropyl, trifluoromethyl) | Multi-step synthesis from a suitable precursor | Modulate metabolic stability and lipophilicity |

| Benzyloxy Groups | Replacement with other ether linkages or deprotection to hydroxyls | Williamson ether synthesis or catalytic hydrogenation | Investigate the role of the benzyl groups in target binding |

It is important to note that the successful synthesis of these derivatives would require careful optimization of reaction conditions to ensure compatibility with the various functional groups present in the molecule. The development of such a library of analogs would be invaluable for detailed SAR studies, enabling researchers to elucidate the key structural features required for the biological activity of this class of compounds.

Mechanistic Investigations of Biological Activities of 2,4 Bis Benzyloxy 5 Isopropenylbenzoic Acid Derivatives in Vitro Focus

Precursor Role in Heat Shock Protein 90 (Hsp90) Inhibitor Development

The compound 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid and its close analog, 2,4-bis(benzyloxy)-5-isopropyl benzoic acid, are key building blocks in the synthesis of a class of Hsp90 inhibitors characterized by a resorcinol (B1680541) pharmacophore. This structural motif is critical for their biological activity, enabling them to compete with adenosine (B11128) triphosphate (ATP) for binding to Hsp90, thereby inhibiting its chaperone function. The development of these inhibitors represents a targeted approach in cancer therapy, aiming to induce the degradation of numerous oncogenic proteins that are dependent on Hsp90 for their stability and function.

In Vitro Assays for Hsp90 Inhibitory Potency of Derived Compounds

The inhibitory potency of Hsp90 inhibitors derived from this compound is evaluated through a variety of in vitro assays. A primary method is the Hsp90 ATPase inhibition assay, which measures the ability of a compound to block the ATPase activity essential for the chaperone's function. For instance, a malachite green-based assay can be used to detect the inorganic phosphate (B84403) produced during ATP hydrolysis.

Another common technique is the fluorescence polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled Hsp90 ligand by the test compound, allowing for the determination of its binding affinity. For example, some pyrazole (B372694) and isoxazole (B147169) resorcinol amides have demonstrated potent Hsp90 binding with IC50 values in the nanomolar range in such assays. nih.gov

Cell-based assays are also crucial for determining the antiproliferative activity of these compounds. The GI50 (concentration for 50% of maximal inhibition of cell growth) is a key metric obtained from these assays, often conducted on a panel of human cancer cell lines. For example, certain resorcinol-based N-benzyl benzamide (B126) derivatives have shown excellent growth inhibition against non-small cell lung cancer cells. nih.gov

| Compound | Assay Type | Cell Line | IC50/GI50 (nM) |

|---|---|---|---|

| VER-49009 | Fluorescence Polarization | - | 25 |

| VER-50589 | Fluorescence Polarization | - | 28 |

| Compound 30f (N-benzyl benzamide derivative) | Hsp90α Inhibition | - | 5.3 |

| Compound 30f (N-benzyl benzamide derivative) | Antiproliferative | H1975 | 420 |

| Ganetespib (STA-9090) | Antiproliferative | Various Lung Cancer Lines | 6.5 (average) |

Molecular Mechanisms of Hsp90 Binding and Conformational Impact (e.g., N-terminal ATP binding site)

Derivatives of this compound are designed to target the highly conserved N-terminal domain (NTD) of Hsp90, which contains the ATP-binding pocket. mdpi.com The resorcinol moiety of these inhibitors is a key pharmacophore that mimics the adenine (B156593) ring of ATP, allowing it to establish a network of hydrogen bonds with key residues in the binding site. nih.gov

X-ray crystallography studies have revealed that the resorcinol ring forms critical hydrogen bonds with conserved amino acid residues and water molecules within the ATP-binding pocket. nih.govnih.gov Specifically, the hydroxyl groups of the resorcinol ring often interact with residues such as Aspartate 93 and Glycine 97, as well as a conserved water molecule. nih.gov This competitive binding prevents the hydrolysis of ATP, which is essential for the conformational changes required for Hsp90's chaperone activity. nih.gov

The binding of these inhibitors induces a conformational change in Hsp90, locking it in a state that is incompatible with client protein activation and maturation. This ultimately leads to the ubiquitination and subsequent degradation of Hsp90-dependent client proteins. nih.gov Molecular dynamics simulations have further elucidated that inhibitor binding can restrict the natural flexibility of Hsp90, disrupting its normal dynamical behavior and rendering it non-functional. nih.gov

Effects on Hsp90 Client Protein Stability and Degradation Pathways in Cellular Models (in vitro)

A hallmark of Hsp90 inhibition is the degradation of its client proteins, many of which are oncoproteins critical for cancer cell proliferation and survival. nih.gov In vitro studies utilizing cellular models have demonstrated that treatment with resorcinol-based Hsp90 inhibitors leads to a dose-dependent decrease in the levels of various client proteins.

Western blot analysis is a standard technique used to observe the depletion of these client proteins. researchgate.netnih.gov Commonly studied client proteins include receptor tyrosine kinases (e.g., Her2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., Cdk4). nih.govnih.gov Inhibition of Hsp90 disrupts the chaperone's ability to maintain the proper conformation of these proteins, leading to their misfolding and subsequent degradation via the ubiquitin-proteasome pathway. researchgate.net

Furthermore, the inhibition of Hsp90 often triggers a cellular stress response, leading to the upregulation of other heat shock proteins, such as Hsp70 and Hsp27. nih.gov This induction of Hsp70 is considered a molecular signature of Hsp90 inhibition. nih.gov The degradation of client proteins and the induction of a heat shock response collectively contribute to the anti-cancer effects of these compounds, including cell cycle arrest and apoptosis. nih.gov

| Inhibitor Class | Affected Client Proteins | Observed Effect |

|---|---|---|

| Diaryl Pyrazole Resorcinols | ERBB2, CDK4, C-RAF, mutant B-RAF | Depletion |

| N-benzyl Benzamide Derivatives | Her2, EGFR, Met, Akt, c-Raf | Reduction in expression levels |

| Isoxazole Resorcinol Amides | Her2, Raf-1, CDK-4, phospho-Akt | Depletion |

Kinetic and Thermodynamic Aspects of Ligand-Hsp90 Interactions (in vitro)

The interaction between Hsp90 inhibitors and the chaperone is governed by both kinetic and thermodynamic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.net

For many resorcinol-based inhibitors, the binding to Hsp90 is found to be enthalpy-driven. acs.org This suggests that the formation of favorable hydrogen bonds and van der Waals interactions between the inhibitor and the protein is the primary driving force for binding. While the binding of some inhibitors is entropically driven, this is less common for this class of compounds. nih.gov

Kinetic studies, often performed using techniques like surface plasmon resonance (SPR), provide insights into the association (kon) and dissociation (koff) rates of the inhibitor-protein complex. Some potent resorcinol-based inhibitors have been shown to exhibit slow dissociation rates, which can translate to a prolonged duration of action within the cell. acs.org The detailed thermodynamic and kinetic profiling of these inhibitors is crucial for understanding their structure-activity relationships and for the rational design of more effective drugs. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Hsp90 Inhibition

Identification of Structural Motifs Critical for Hsp90 Affinity

The development of potent Hsp90 inhibitors from the this compound scaffold relies on a detailed understanding of the structure-activity relationship (SAR). The resorcinol ring is a fundamental structural motif, with its two hydroxyl groups being essential for forming the key hydrogen bonding network within the ATP-binding pocket. nih.gov Removal or methylation of these hydroxyls significantly diminishes or abolishes inhibitory activity. nih.gov

The substituent at the 5-position of the resorcinol ring also plays a crucial role in binding affinity. For instance, the incorporation of an amide side chain at this position has been shown to create an additional hydrogen bond with Glycine 97, leading to tighter binding. nih.gov The nature of the group attached to the amide can be further optimized to enhance potency.

Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound “this compound” or its derivatives in the context of the requested outline. The search did not yield any mechanistic investigations of its biological activities, structure-activity relationship (SAR) analyses, or studies on its effects as a potential Hsp90 inhibitor.

Consequently, it is not possible to provide an article on the following topics as they relate to "this compound":

Optimization Strategies Based on SAR Analysis for Improved In Vitro Activity

In Vitro Cellular Biology of Hsp90 Inhibitors Derived from this compound

Antiproliferative Effects in Cancer Cell Lines (in vitro)

Induction of Apoptosis and Cell Cycle Perturbations in Cellular Models (in vitro)

Modulation of Oncogenic Signaling Pathways (e.g., AKT, ERK) in vitro

There is no publicly available research data to populate the sections and subsections of the requested article. Therefore, no data tables or detailed research findings for this specific compound can be generated.

Table of Compounds Mentioned

Computational Chemistry and Molecular Modeling of 2,4 Bis Benzyloxy 5 Isopropenylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid. These computational methods provide a detailed picture of the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical behavior.

Initial studies have focused on optimizing the molecular geometry of the compound to determine its most stable three-dimensional conformation. These calculations are crucial as the spatial arrangement of atoms dictates how the molecule will interact with its environment. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined and can be correlated with experimental data where available.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers valuable information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another critical output of these calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with other molecules, including biological targets. For instance, the negatively charged regions around the carboxylic acid group would be expected to engage in hydrogen bonding or ionic interactions.

Molecular Docking Simulations with Biological Targets (e.g., Hsp90 N-terminus)

Molecular docking simulations have been a key computational tool to explore the potential of this compound and its derivatives as inhibitors of specific biological targets. A significant focus of this research has been the N-terminal domain of Heat Shock Protein 90 (Hsp90), a well-established target in cancer therapy.

These simulations computationally place the ligand (the benzoic acid derivative) into the binding site of the protein (Hsp90) to predict the preferred binding mode and affinity. The process involves sophisticated algorithms that sample a vast number of possible conformations and orientations of the ligand within the binding pocket. The quality of the docking is typically evaluated using a scoring function that estimates the binding free energy.

Studies have shown that derivatives of this compound can fit snugly into the ATP-binding pocket of the Hsp90 N-terminus. The simulations reveal that the interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the carboxylic acid moiety is frequently observed to form hydrogen bonds with key amino acid residues in the binding site, such as aspartate and lysine. The benzyloxy groups can engage in hydrophobic interactions with nonpolar residues, while the aromatic rings can participate in pi-pi stacking with phenylalanine or tyrosine residues.

The insights gained from these docking studies are invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors. By identifying the key interactions, medicinal chemists can propose modifications to the lead compound to enhance its binding affinity and, consequently, its inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-Hsp90 complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

MD simulations offer a deeper understanding of the conformational flexibility of both the ligand and the protein upon binding. They can reveal how the ligand adapts its conformation within the binding site and how the protein may undergo subtle conformational changes to accommodate the ligand. This dynamic interplay is crucial for a stable and effective interaction.

A key aspect of MD simulations is the analysis of the stability of the ligand-protein interactions predicted by docking. By monitoring the distances and angles of key interactions (like hydrogen bonds) over the course of the simulation, researchers can assess their persistence. A stable interaction is one that is maintained for a significant portion of the simulation time.

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions alone. Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often used to post-process the MD trajectories and provide a more rigorous estimation of the binding affinity. These calculations can help to rank different derivatives and prioritize them for synthesis and experimental testing.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design of Hsp90 Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for the predictive design of novel Hsp90 inhibitors based on the this compound scaffold. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with the compilation of a dataset of compounds with known Hsp90 inhibitory activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then built that correlates the molecular descriptors with the observed biological activity. A robust QSAR model should not only be able to reproduce the activities of the compounds in the training set but also accurately predict the activities of new, untested compounds.

Advanced Analytical Methodologies for Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like "2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid" in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). The spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring and the benzyl (B1604629) protecting groups, the vinyl protons of the isopropenyl group, the methyl protons of the isopropenyl group, and the methylene (B1212753) protons of the benzyl groups.

¹³C NMR would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., carbonyl, aromatic, olefinic, aliphatic).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the final structure.

COSY would reveal proton-proton couplings, helping to identify adjacent protons.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as the benzyl groups to the benzoic acid core and the isopropenyl group to the aromatic ring.

For related compounds like 3,5-Bis(benzyloxy)benzoic acid, detailed ¹H and ¹³C NMR data has been reported, which can serve as a reference for interpreting the spectra of the target compound. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (OH) | 10.0 - 13.0 |

| Aromatic (C₆H₅) | 7.2 - 7.5 |

| Aromatic (Benzoic Acid Ring) | 6.8 - 8.0 |

| Methylene (CH₂) | 5.0 - 5.3 |

| Vinyl (C=CH₂) | 4.9 - 5.5 |

| Methyl (CH₃) | 2.0 - 2.3 |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques (e.g., HPLC, GC) for Separation, Purification, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like benzoic acid derivatives. ekb.egthaiscience.info A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating the target compound from its impurities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg A UV detector would be appropriate for detection, as the aromatic rings in the molecule will absorb UV light. HPLC can be used to determine the purity of a sample by calculating the area percentage of the main peak. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. scirp.org

Gas Chromatography (GC) could potentially be used for the analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. The carboxylic acid group can be converted to a more volatile ester, for example. The choice of column and temperature program would be critical for achieving good separation. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the components in a mixture. researchgate.net

Table 3: General Parameters for a Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical method and would require optimization for the specific compound.

X-ray Crystallography for Solid-State Structure Elucidation of the Compound or its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If "this compound" or a suitable derivative can be grown as a single crystal of sufficient quality, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on related benzyloxybenzoic acids have shown that these molecules can form interesting supramolecular structures through hydrogen bonding and other weak interactions. rsc.orgresearchgate.net For example, in the crystal structure of 3,5-Bis(benzyloxy)benzoic acid, molecules are linked by O—H⋯O hydrogen bonds to form chains. nih.govresearchgate.net Similar interactions would be expected for the target compound, with the carboxylic acid group playing a key role in the formation of hydrogen-bonded dimers or chains. X-ray crystallography would also reveal the conformation of the benzyloxy and isopropenyl substituents relative to the benzoic acid core. This information is valuable for understanding the compound's physical properties and its potential interactions with other molecules.

Future Directions and Emerging Research Frontiers for 2,4 Bis Benzyloxy 5 Isopropenylbenzoic Acid Research

Innovations in Scalable and Sustainable Synthetic Methodologies for the Compound

The future of pharmaceutical development is intrinsically linked to the adoption of green chemistry principles. For 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid, a key area of future research will be the development of scalable and sustainable synthetic routes that are both economically viable and environmentally benign.

Current synthetic approaches for benzoic acid derivatives often rely on petroleum-derived starting materials and harsh reaction conditions. researchgate.net A forward-looking strategy would involve the utilization of renewable feedstocks. researchgate.net Lignin (B12514952), a complex polymer abundant in plant biomass, presents a promising alternative as it can be processed to yield various benzoic acid derivatives. rsc.org Research into the oxidative cleavage of lignin to produce precursors for this compound could significantly enhance the sustainability of its production. rsc.org

Furthermore, the principles of atom economy and energy efficiency will guide the design of new synthetic pathways. This includes the exploration of catalytic methods that minimize waste and the use of safer, more environmentally friendly solvents. Whole-cell biocatalysis is another emerging avenue, offering a sustainable alternative for the synthesis of benzoic acid and its derivatives from renewable sources like L-phenylalanine. researchgate.net

Key Areas for Innovation:

Renewable Feedstocks: Investigating the use of lignin and other biomass-derived materials as starting points for synthesis. researchgate.netrsc.org

Green Chemistry Principles: Implementing catalytic reactions, minimizing the use of hazardous reagents, and optimizing energy consumption.

Biocatalysis: Exploring enzymatic and whole-cell systems for key synthetic steps to improve sustainability. researchgate.net

Rational Design of Next-Generation Hsp90 Inhibitors with Enhanced Specificity and Potency

As a molecular chaperone, Hsp90 is a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins. frontiersin.orgnih.gov The rational design of next-generation inhibitors based on the this compound scaffold will be crucial for improving therapeutic outcomes. The goal is to develop compounds with increased potency, selectivity, and favorable pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, systematically modifying the core structure to identify key functional groups that enhance binding affinity and inhibitory activity. nih.govnih.gov Computational methods, such as molecular docking and molecular dynamics simulations, will play a pivotal role in predicting how modifications to the compound will affect its interaction with the ATP-binding pocket of Hsp90. rsc.org

A significant challenge in Hsp90 inhibitor development is achieving isoform selectivity to minimize off-target effects. Future design strategies may focus on exploiting subtle structural differences between Hsp90 isoforms to create inhibitors that are more targeted in their action. nih.gov Additionally, the development of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket represents a promising avenue for achieving greater selectivity.

Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound to optimize its biological activity. nih.govnih.gov

Computational Modeling: Utilizing in silico tools to predict binding affinities and guide the design of new derivatives. rsc.org

Isoform-Specific Inhibition: Designing compounds that selectively target specific Hsp90 isoforms to reduce side effects. nih.gov

Allosteric Inhibition: Exploring alternative binding sites on Hsp90 to develop inhibitors with novel mechanisms of action.

Exploration of Novel Biological Applications beyond Hsp90 Modulation for its Derivatives

While Hsp90 inhibition is a primary focus, the benzoic acid scaffold is present in a wide range of biologically active molecules, suggesting that derivatives of this compound may have therapeutic potential beyond cancer. preprints.orgijcrt.org Future research should explore these untapped possibilities.

For instance, various benzoic acid derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, and neuroprotective agents. preprints.orgijcrt.orgnih.gov Screening libraries of this compound derivatives against a diverse panel of biological targets could uncover novel therapeutic applications.

The multitarget drug approach, where a single compound is designed to interact with multiple biological targets implicated in a disease, is gaining traction. sci-hub.senih.gov Derivatives of this compound could be investigated for their potential to modulate other disease-relevant pathways, either independently or in concert with Hsp90 inhibition. For example, some benzoic acid derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrase for the potential treatment of Alzheimer's disease. sci-hub.senih.gov

Potential Areas for Exploration:

Antimicrobial and Anti-inflammatory Activity: Screening for efficacy against a range of pathogens and inflammatory conditions. preprints.orgijcrt.org

Neuroprotective Properties: Investigating the potential to treat neurodegenerative diseases. nih.gov

Multitarget Drug Design: Developing compounds that can modulate multiple disease-related pathways. sci-hub.senih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. mdpi.comharvard.edu For this compound and its derivatives, these technologies can accelerate the identification of promising new drug candidates and optimize their properties.

Machine learning models can be trained on large datasets of known Hsp90 inhibitors to identify novel chemical scaffolds with a high probability of being active. frontiersin.orgnih.gov These models can also predict the pharmacokinetic and toxicological properties of virtual compounds, allowing researchers to prioritize the synthesis of those with the most promising profiles. mdpi.com

Applications of AI and Machine Learning:

Virtual Screening: High-throughput in silico screening of large compound libraries to identify potential Hsp90 inhibitors. frontiersin.orgnih.gov

Predictive Modeling: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. mdpi.com

De Novo Drug Design: Generating novel molecular structures with optimized properties for Hsp90 inhibition. nih.gov

Drug Repurposing: Identifying new therapeutic uses for existing derivatives by analyzing their predicted interactions with a wide range of biological targets. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.